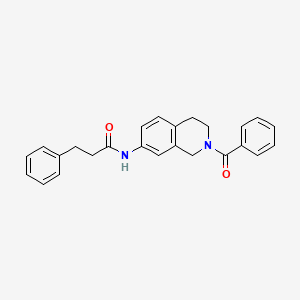

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(14-11-19-7-3-1-4-8-19)26-23-13-12-20-15-16-27(18-22(20)17-23)25(29)21-9-5-2-6-10-21/h1-10,12-13,17H,11,14-16,18H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPOYFOJZNBQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This step involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

Introduction of the Benzoyl Group: The tetrahydroisoquinoline core is then subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the benzoyl group.

Formation of the Phenylpropanamide Chain: The final step involves the reaction of the benzoylated tetrahydroisoquinoline with a phenylpropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenylpropanamide moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis-related proteins .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, potentially acting through antioxidant mechanisms or by inhibiting neuroinflammatory pathways . Such properties could make it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics .

Biological Research

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways, enhancing its therapeutic potential against diseases like cancer and infections.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood disorders such as depression and anxiety.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Studies :

- Neuroprotective Effects :

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide can be compared with other similar compounds such as:

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of a phenylpropanamide chain.

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide: Contains a thiophene sulfonamide moiety, offering different chemical and biological properties.

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide: Features a methoxy-methylbenzene sulfonamide group, providing unique reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C23H24N2O

- Molecular Weight : 348.45 g/mol

- CAS Number : 955534-51-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that this compound may exert its effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

- Antiparasitic Activity : A study indicated that similar benzoyl derivatives exhibit activity against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii, suggesting potential applications in treating parasitic infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzoyl group and the tetrahydroisoquinoline core can significantly affect potency and selectivity. Research has demonstrated that modifications can enhance antileishmanial and antiprotozoal activities .

Table 1: Comparison of Biological Activities

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antiparasitic | |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Active against Toxoplasma gondii | |

| Benzoyl derivatives | Antileishmanial |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antiprotozoal Activity : A series of benzoyl derivatives were screened for activity against Toxoplasma gondii and Plasmodium falciparum. The results indicated that structural modifications could lead to enhanced efficacy against these pathogens .

- Enzyme Inhibition Studies : Research focusing on similar tetrahydroisoquinoline derivatives has shown promising results in inhibiting specific enzymes related to cancer metabolism. These findings suggest that this compound may also exhibit anticancer properties .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Antiparasitic Drugs : Its efficacy against protozoan parasites positions it as a candidate for developing new antiparasitic therapies.

- Cancer Treatment : The potential to inhibit enzymes involved in tumor growth suggests applications in oncology.

- Anti-inflammatory Agents : Investigations into its anti-inflammatory properties may lead to new treatments for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:

- Amide bond formation : Use of coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) with DMAP (dimethylaminopyridine) to activate carboxyl groups .

- Benzoylation : Introduction of the benzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM as solvent, room temperature) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) is critical to isolate the product from regioisomers or unreacted intermediates .

- Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming structural integrity .

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions in bioactivity data often arise from assay-specific variables. To mitigate:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .

- Dose-response curves : Perform triplicate experiments with IC₅₀ values calculated via nonlinear regression (e.g., GraphPad Prism) to ensure reproducibility .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding mode of this compound to cyclin-dependent kinases (CDKs)?

- Methodological Answer : Advanced docking and dynamics workflows include:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with CDK2/cyclin E crystal structures (PDB: 1H1S) to predict binding poses .

- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes, focusing on key interactions (e.g., hydrogen bonds with Lys33/Glu81) .

- Free energy calculations : Apply MM-GBSA to estimate binding free energies, prioritizing scaffolds with ΔG < −8 kcal/mol .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or supramolecular packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

- Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. SHELXL (via OLEX2 GUI) enables refinement of anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check for residual electron density (Δρ < 0.3 eÅ⁻³) and R-factor convergence (R₁ < 5%). ORTEP-3 can visualize thermal ellipsoids to confirm absence of disorder .

- Supramolecular analysis : Mercury (CCDC) identifies π-π stacking (3.5–4.0 Å) or CH-π interactions critical for crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.